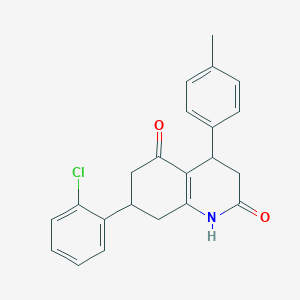![molecular formula C15H18N2OS B4708894 2-butyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4708894.png)
2-butyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
Übersicht
Beschreibung
2-butyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one, commonly known as THIQ, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. THIQ is a synthetic compound that is structurally similar to endogenous opioids and has been shown to interact with the opioid receptors in the brain and produce analgesic effects.
Wirkmechanismus
THIQ has been shown to interact with the mu, delta, and kappa opioid receptors in the brain. It has a high affinity for the mu opioid receptor and produces analgesic effects by activating this receptor. THIQ has also been shown to have affinity for the delta and kappa opioid receptors, but its effects on these receptors are less well understood.
Biochemical and Physiological Effects:
THIQ has been shown to produce analgesic effects in animal models of pain. It has also been shown to produce sedative effects and to have potential applications in the treatment of addiction and depression. THIQ has been shown to have low toxicity and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
THIQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has a well-defined chemical structure and is stable under normal lab conditions. However, THIQ has some limitations for use in lab experiments. It has a relatively low potency compared to other opioid receptor ligands and may require high doses to produce significant effects. THIQ also has limited selectivity for the mu opioid receptor and may produce unwanted side effects by interacting with other opioid receptors.
Zukünftige Richtungen
There are several future directions for research on THIQ. One direction is the development of new opioid receptor ligands based on the THIQ scaffold with improved selectivity and potency. Another direction is the investigation of the effects of THIQ on other opioid receptor subtypes and its potential applications in the treatment of addiction and depression. THIQ may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand the potential of THIQ in these areas of research.
Wissenschaftliche Forschungsanwendungen
THIQ has been extensively studied for its potential applications in various fields of science. In the field of neuroscience, THIQ has been shown to interact with the opioid receptors in the brain and produce analgesic effects. It has also been shown to have potential applications in the treatment of addiction and depression. In the field of medicinal chemistry, THIQ has been used as a scaffold for the development of new opioid receptor ligands with improved selectivity and potency. THIQ has also been used as a starting material for the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Eigenschaften
IUPAC Name |
2-butyl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-8-16-14(18)13-9-11-6-4-5-7-12(11)10-17(13)15(16)19/h4-7,13H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQHRZSKKKFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CC3=CC=CC=C3CN2C1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4708824.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B4708829.png)

![2-mercapto-5-[4-methoxy-3-(phenoxymethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4708837.png)
![1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4708843.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4708850.png)

![N-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4708860.png)


![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4708901.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine](/img/structure/B4708916.png)